
5-Methylcytosine-d4
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Overview
Description
5-Methylcytosine-d4 is a deuterated form of 5-methylcytosine, a methylated derivative of the DNA base cytosine. This compound is used extensively in epigenetic studies to understand DNA methylation patterns and their implications in gene expression and regulation. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytosine-d4 typically involves the methylation of cytosine followed by the introduction of deuterium atoms. One common method is the methylation of cytosine using methyl iodide in the presence of a base, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Batch reactors: for controlled reaction conditions
Purification steps: such as recrystallization and chromatography to ensure high purity
Quality control: measures including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the isotopic composition and structure
Chemical Reactions Analysis
Types of Reactions
5-Methylcytosine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5-hydroxymethylcytosine-d4 using oxidizing agents like potassium permanganate
Reduction: Reduction back to cytosine-d4 using reducing agents such as sodium borohydride
Substitution: Halogenation reactions where the methyl group can be substituted with halogens using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Major Products
5-Hydroxymethylcytosine-d4: Formed through oxidation
Cytosine-d4: Formed through reduction
Halogenated derivatives: Formed through substitution reactions
Scientific Research Applications
Role in Epigenetics and Gene Regulation
5-Methylcytosine is known to play a vital role in regulating gene expression through methylation patterns that affect chromatin structure and transcriptional activity. The incorporation of 5-methylcytosine-d4 allows researchers to trace and quantify methylation changes with high precision.
Quantification Techniques
Several methods have been developed for the detection and quantification of 5-methylcytosine, including:
- Gas Chromatography Mass Spectrometry (GC/MS) : This technique utilizes isotopically labeled standards for accurate quantification of 5-methylcytosine levels in various tissues, revealing significant alterations associated with neurodegenerative diseases like Alzheimer’s disease .
- Methylation-Sensitive Amplified Polymorphism (MSAP) : This method differentiates between methylated and unmethylated cytosines using specific restriction enzymes, providing insights into the methylation landscape across different genomic regions .
Case Study: Neurodegenerative Diseases
A study examining brain tissues from individuals with varying stages of Alzheimer's disease demonstrated that alterations in 5-methylcytosine levels correlate with disease progression. Specifically, significant differences were observed in methylation patterns across multiple brain regions, suggesting that 5-methylcytosine modifications may serve as early biomarkers for neurodegeneration .
Implications in Cancer Research
This compound has significant implications in cancer research, particularly in understanding the epigenetic changes that drive tumorigenesis.
Case Study: Acute Myeloid Leukemia (AML)
Preliminary data from clinical trials involving patients with relapsed or refractory AML have shown promising results when assessing the methylation status of specific genes using this compound as a marker. The correlation between methylation levels and treatment outcomes highlights the potential for targeted epigenetic therapies .
Applications in Developmental Biology
In developmental biology, this compound is utilized to study genomic imprinting and X-chromosome inactivation.
Genomic Imprinting
The differential methylation of parental alleles is crucial for proper gene expression during development. Studies using this compound have provided insights into how these modifications influence developmental processes and contribute to disorders related to imprinting defects .
Case Study: Mouse Embryonic Stem Cells
Research involving mouse embryonic stem cells has demonstrated that alterations in 5-hydroxymethylcytosine (a derivative of 5-methylcytosine) levels are linked to differentiation potential. The findings suggest that maintaining appropriate methylation patterns is essential for stem cell pluripotency and lineage specification .
Therapeutic Implications
The understanding of this compound's role in epigenetics opens avenues for novel therapeutic strategies.
Targeting Methylation
Therapeutic agents targeting DNA methyltransferases or enhancing demethylation processes are being explored as potential treatments for diseases characterized by abnormal methylation patterns, such as cancer and neurological disorders .
Case Study: Clinical Trials
Current clinical trials are investigating the efficacy of drugs that modulate DNA methylation using biomarkers like this compound to monitor treatment response and adjust therapeutic strategies accordingly .
Mechanism of Action
5-Methylcytosine-d4 exerts its effects through the methylation of cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression. The methyl group added to the fifth carbon of cytosine can inhibit the binding of transcription factors, leading to gene silencing. Additionally, the presence of this compound can affect the chromatin structure and DNA-protein interactions, further influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylcytosine (5hmC): An oxidized derivative of 5-methylcytosine involved in DNA demethylation processes
5-Formylcytosine (5fC): Another oxidized form of 5-methylcytosine, playing a role in active DNA demethylation
5-Carboxylcytosine (5caC): A further oxidized derivative involved in DNA repair and demethylation pathways
Uniqueness
5-Methylcytosine-d4 is unique due to its deuterium atoms, which provide a distinct isotopic signature useful in analytical techniques. This makes it particularly valuable in mass spectrometry for accurate quantification and analysis of methylated cytosine derivatives. Additionally, its role in epigenetic studies highlights its importance in understanding gene regulation and the development of epigenetic therapies.
Biological Activity
5-Methylcytosine-d4 (5mC-d4) is a stable isotope-labeled derivative of 5-methylcytosine (5mC), a crucial epigenetic modification in DNA. This compound plays a significant role in various biological processes, including gene expression regulation, development, and disease progression. Understanding the biological activity of 5mC-d4 involves examining its mechanisms of action, detection methods, and implications in health and disease.
5-Methylcytosine is predominantly found at CpG dinucleotides and is involved in the regulation of gene expression through several mechanisms:
- Transcriptional Regulation : Methylation of cytosines in promoter regions typically represses gene transcription. Conversely, demethylation can activate gene expression.
- Chromatin Structure : 5mC influences chromatin remodeling, affecting the accessibility of DNA to transcription factors and other regulatory proteins.
- Developmental Processes : During embryonic development, 5mC is crucial for cellular differentiation and pluripotency maintenance.
Detection Methods
The detection and quantification of 5mC-d4 are essential for understanding its biological roles. Two primary methods are commonly used:
- Global Detection : Techniques such as Ultra-Performance Liquid Chromatography (UPLC) allow for the quantification of total genomic 5mC levels across various samples. For example, a study demonstrated that different human cell lines exhibited distinct levels of 5mC, highlighting its variability across tissues .
- Locus-Specific Detection : This method utilizes isoschizomers—restriction enzymes with different sensitivities to methylation—to analyze specific genomic regions. Real-time quantitative PCR (qPCR) is then employed to assess the methylation status at these loci, providing insights into the functional implications of 5mC modifications .
Case Study 1: Role in Cancer
Research has shown that aberrant methylation patterns, including hypermethylation of tumor suppressor genes, are common in various cancers. For instance, a study indicated that increased levels of 5mC in specific gene promoters were associated with poor prognosis in colorectal cancer patients. The findings suggest that monitoring 5mC levels could serve as a biomarker for cancer diagnosis and treatment response .
Case Study 2: Epigenetic Reprogramming
In developmental biology, the dynamic regulation of 5mC is critical for epigenetic reprogramming during gametogenesis and early embryonic development. A notable study demonstrated that the removal of methylation marks facilitated pluripotency in embryonic stem cells, underscoring the importance of 5mC in maintaining developmental potential .
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
- Gene Expression Correlation : A comprehensive analysis revealed that genes with high levels of methylation often exhibited reduced expression levels. This correlation emphasizes the regulatory role of 5mC in gene silencing .
- Transgenerational Effects : Evidence suggests that alterations in DNA methylation patterns can have transgenerational effects on gene expression and phenotype. This phenomenon raises concerns regarding environmental impacts on epigenetic modifications and their potential heritability .
Data Table: Summary of Biological Functions
Function | Description | Implications |
---|---|---|
Transcriptional Regulation | Methylation typically represses gene expression | Implicated in cancer and developmental disorders |
Chromatin Remodeling | Alters chromatin structure to regulate DNA accessibility | Essential for proper gene regulation |
Developmental Regulation | Critical during embryogenesis and stem cell differentiation | Influences pluripotency maintenance |
Disease Association | Aberrant methylation linked to various diseases (e.g., cancer) | Potential biomarker for diagnosis |
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
129.15 g/mol |
IUPAC Name |
6-amino-4-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChI Key |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C1=NC(=O)NC(=C1C([2H])([2H])[2H])N |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
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